molecular formula C20H36N6O2 B4291078 N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide

N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide

Cat. No. B4291078
M. Wt: 392.5 g/mol
InChI Key: OFOXJVQRDWBQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide, commonly known as TEMPO, is a stable free radical compound that has been widely used in various fields of research. TEMPO has unique properties that make it a versatile compound with applications in organic synthesis, catalysis, and biomedical research.

Mechanism of Action

TEMPO acts as a free radical scavenger by donating an electron to a free radical, thereby neutralizing it. TEMPO has a stable nitroxide radical structure that allows it to act as a stable free radical. TEMPO can also act as a catalyst in the oxidation of alcohols to aldehydes and ketones by forming a stable intermediate with the alcohol.
Biochemical and Physiological Effects
TEMPO has been shown to have antioxidant properties that can protect against oxidative stress-induced damage. TEMPO has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, TEMPO has been shown to have neuroprotective properties by reducing oxidative stress-induced damage in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using TEMPO in lab experiments is its stability and ease of use. TEMPO is a stable compound that can be easily synthesized and stored. TEMPO is also a versatile compound that can be used in various fields of research. However, one of the limitations of using TEMPO in lab experiments is its high cost compared to other free radical scavengers.

Future Directions

TEMPO has a wide range of potential applications in various fields of research. Some of the future directions for TEMPO include its use in the development of new catalytic systems for the oxidation of lignin, its use in the development of new antioxidant and anti-inflammatory drugs, and its use in the study of the role of oxidative stress in various diseases. In addition, the development of new synthesis methods for TEMPO could lead to a reduction in its cost, making it more accessible for researchers.

Scientific Research Applications

TEMPO has been widely used in various fields of research, including organic synthesis, catalysis, and biomedical research. In organic synthesis, TEMPO is used as a catalyst in the oxidation of alcohols to aldehydes and ketones. In catalysis, TEMPO is used as a mediator in the oxidation of lignin, a complex polymer found in plant cell walls. In biomedical research, TEMPO is used as a free radical scavenger to study the role of oxidative stress in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N,N'-bis[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O2/c1-17(2)9-13(10-18(3,4)25-17)21-23-15(27)16(28)24-22-14-11-19(5,6)26-20(7,8)12-14/h25-26H,9-12H2,1-8H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXJVQRDWBQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C(=O)NN=C2CC(NC(C2)(C)C)(C)C)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide
Reactant of Route 2
N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.